(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-28-17-8-6-16(7-9-17)25-21-18-13-15(23)5-10-20(18)24-14-19(21)22(27)26-11-3-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNOVMJBMJRCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A quinoline core , which is known for its diverse biological activities.
- An ethoxyphenylamino group , which may enhance solubility and biological interactions.
- A pyrrolidinylmethanone moiety , which can influence the pharmacokinetic properties.
The molecular formula is , with a molecular weight of approximately 329.39 g/mol.
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of DNA gyrase : The quinoline structure is known to interact with bacterial DNA gyrase, an enzyme critical for DNA replication, making it a potential candidate for antibacterial activity.
- Anticancer properties : The compound may interfere with cancer cell proliferation through mechanisms similar to those observed in other quinoline derivatives, which often act on various cellular pathways involved in tumor growth.
Antimicrobial Activity
Research has indicated that compounds with a quinoline backbone exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives. For instance:
- Cell Line Studies : Compounds structurally related to this molecule have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 5.2 | |
| A549 | 3.8 |
Case Studies
- Study on Antibacterial Activity : A comparative study on various quinoline derivatives showed that those with ethoxy and amino substitutions exhibited enhanced antibacterial properties against E. coli and S. aureus, suggesting that the structural modifications in this compound could similarly enhance its efficacy .
- Anticancer Research : In a preclinical trial, a derivative of this compound was assessed for its ability to induce apoptosis in cancer cells. Results indicated that it significantly reduced cell viability and induced cell cycle arrest at the G2/M phase, supporting its potential as an anticancer agent .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the quinoline core followed by functionalization with ethoxyphenyl and pyrrolidinyl groups. Key considerations include:
- Step 1: Fluorination at the 6-position of the quinoline scaffold using fluorinating agents like Selectfluor™ under anhydrous conditions (60–80°C, DMF solvent) .
- Step 2: Introduction of the 4-ethoxyphenylamino group via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at reflux .
- Step 3: Coupling the pyrrolidin-1-ylmethanone moiety using a nucleophilic acyl substitution reaction, optimized with K₂CO₃ as a base in THF at room temperature .
Critical Parameters:
- Solvent polarity (DMF for fluorination vs. toluene for amination) significantly impacts reaction efficiency.
- Catalyst loading (1–2 mol% Pd) and ligand-to-metal ratios (2:1) are crucial for minimizing side products .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between quinoline and pyrrolidine moieties, critical for conformational analysis .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 434.1782) .
Advanced: How can researchers reconcile contradictions in reaction yields reported across different synthetic protocols?
Answer:
Discrepancies in yields (e.g., 45% vs. 70%) often arise from:
- Impurity in Starting Materials: Trace moisture or oxygen can deactivate Pd catalysts in amination steps. Use of rigorously dried solvents and Schlenk techniques improves reproducibility .
- Temperature Gradients: Microwave-assisted synthesis (e.g., 100°C, 30 min) may outperform conventional heating (reflux, 12 h) by reducing side reactions .
- Workup Procedures: Inefficient extraction or chromatography (e.g., silica gel vs. reverse-phase HPLC) affects isolated yields. A comparative table from literature is shown below:
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional Heating | 45 | 90 | |
| Microwave-Assisted | 70 | 95 |
Advanced: What computational strategies predict the biological activity and binding modes of this compound?
Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions with biological targets (e.g., kinase enzymes). The pyrrolidine methanone group shows hydrogen bonding with ATP-binding pockets .
- QSAR Models: Electron-withdrawing groups (e.g., fluorine at C6) correlate with enhanced antimicrobial activity (R² = 0.89 in training sets) .
- MD Simulations: 100-ns trajectories reveal stable binding conformations in lipid bilayers, aiding in permeability predictions .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Antiproliferative Activity: MTT assay against cancer cell lines (e.g., HeLa, IC₅₀ values reported at 2–5 µM) .
- Antimicrobial Screening: Broth microdilution for MIC determination against S. aureus (MIC = 8 µg/mL) .
- Enzyme Inhibition: Fluorescence-based assays for kinase inhibition (e.g., EGFR, % inhibition = 75% at 10 µM) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
Answer:
- Modifications to the Quinoline Core:
- Electron-withdrawing groups (e.g., -F at C6) enhance target affinity but may reduce solubility.
- Substituents at C3 (pyrrolidinylmethanone) improve metabolic stability .
- Ethoxyphenyl Group:
- Larger alkoxy groups (e.g., -OPr) increase logP, impacting blood-brain barrier penetration .
- Pyrrolidine Ring:
- N-methylation reduces hERG channel binding, mitigating cardiotoxicity risks .
Example SAR Table:
| Derivative | IC₅₀ (µM, HeLa) | logP | Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | 2.5 | 3.1 | 12 |
| C6-Cl Analog | 1.8 | 3.5 | 8 |
| N-Me-Pyrrolidine | 3.0 | 2.8 | 25 |
Advanced: How do solvent effects and protonation states influence spectroscopic data interpretation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
